molecular formula C17H25N5O3S B2634689 2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine CAS No. 2380009-80-1

2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine

Cat. No.: B2634689
CAS No.: 2380009-80-1
M. Wt: 379.48
InChI Key: JEQDJPRKUQXCEJ-UHFFFAOYSA-N
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Description

2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine is a complex organic compound that features a combination of imidazole, piperidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles, while the piperidine ring can be prepared via hydrogenation of pyridine derivatives . The final step involves the coupling of these intermediates with a pyrimidine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. The piperidine and pyrimidine moieties can interact with other parts of the enzyme or receptor, enhancing the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine is unique due to its combination of imidazole, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S/c1-4-21-11-16(20-14(21)3)26(23,24)22-7-5-6-15(10-22)12-25-17-18-8-13(2)9-19-17/h8-9,11,15H,4-7,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQDJPRKUQXCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)COC3=NC=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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